trans-Zeatin-d5

LC-MS/MS method validation cytokinin quantification stable isotope dilution

trans-Zeatin-d5 is a deuterium-labeled internal standard essential for accurate LC-MS/MS quantification of endogenous trans-zeatin. Its +5 Da mass shift and distinct chromatographic behavior ensure precise correction for extraction and ionization variability across complex plant matrices. Supplied as a solid with ≥99% deuterated purity and stable for ≥4 years at -20°C.

Molecular Formula C10H13N5O
Molecular Weight 224.27 g/mol
Cat. No. B15142293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Zeatin-d5
Molecular FormulaC10H13N5O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESCC(=CCNC1=NC=NC2=C1NC=N2)CO
InChIInChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2
InChIKeyUZKQTCBAMSWPJD-NZHOCFFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Zeatin-d5 Procurement Guide: Deuterated Internal Standard for Quantitative Cytokinin LC-MS/MS Analysis


trans-Zeatin-d5 (CAS 72963-19-0) is a deuterium-labeled analog of the endogenous plant cytokinin trans-zeatin, carrying five deuterium atoms (d5) at the terminal methyl and hydroxymethyl positions of the isoprenoid side chain . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications . The compound exhibits a molecular ion at m/z 225 in positive mode MS analysis, representing a +5 Da mass shift relative to unlabeled trans-zeatin (m/z 220) [1]. trans-Zeatin-d5 is supplied as a synthetic solid with a purity specification of ≥99% deuterated forms (d1-d5) and demonstrates long-term stability of ≥4 years when stored at -20°C . This compound serves exclusively as an analytical internal standard and is not intended for biological activity studies as a labeled tracer.

Why Unlabeled trans-Zeatin or Alternative Internal Standards Cannot Substitute for trans-Zeatin-d5 in Quantitative Cytokinin Analysis


In LC-MS/MS quantification of endogenous cytokinins from complex plant matrices, the use of an authentic stable isotope-labeled internal standard is analytically non-negotiable. Unlabeled trans-zeatin cannot serve as an internal standard because it is indistinguishable from the endogenous analyte and would contribute to the measured signal rather than providing a reference. Non-isotopic internal standards (e.g., structurally related but chemically distinct compounds) fail to co-elute precisely with the target analyte and exhibit different extraction recovery, ionization efficiency, and matrix effect behavior, introducing systematic quantification errors [1]. Crucially, trans-Zeatin-d5 exhibits differential chromatographic retention relative to its unlabeled counterpart—eluting earlier than the cold standard on both ODS and phenyl-type reversed-phase columns [2]—a phenomenon that must be accounted for in method development and precludes the use of other deuterated cytokinin analogs (e.g., dihydrozeatin-d5 or cis-zeatin-d5) as direct substitutes for trans-zeatin quantification due to distinct retention times and MS/MS transition characteristics. The validated use of d5-zeatin as an internal standard has been demonstrated to produce excellent linearity for absolute quantification of both trans- and cis-zeatin across a 100-fold dynamic range (10-1000 pg) [3].

trans-Zeatin-d5 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Alternatives


LC-MS/MS Linear Dynamic Range: trans-Zeatin-d5 Enables 100-Fold Quantitative Range with Sub-Picogram Detection Limits

Using d5-zeatin as the internal standard, an LC-MS/MS method achieved a linear calibration range spanning 10 pg to 1000 pg absolute quantity for both trans-zeatin and cis-zeatin, with a limit of detection (S/N=3) of 1.1 pg for zeatin and 1.8 pg for zeatin riboside [1]. In contrast, alternative analytical approaches such as bioassays require weeks for analysis and lack individual cytokinin species selectivity, whereas the stable isotope dilution method with deuterated internal standards completes analysis (including extractions) within 3 days while providing compound-specific quantitation [2].

LC-MS/MS method validation cytokinin quantification stable isotope dilution

Chromatographic Behavior: Deuterated trans-Zeatin-d5 Elutes Earlier Than Unlabeled trans-Zeatin on Reversed-Phase Columns

In systematic HPLC analysis comparing stable isotope-labeled and cold (non-labeled) cytokinin standards, deuterium-labeled zeatin (2H5-Z) consistently eluted earlier than the unlabeled zeatin standard on both ODS (octadecylsilyl) and phenyl-type reversed-phase columns [1]. This retention time shift—a consequence of the deuterium isotope effect on hydrophobic interactions—must be accounted for during LC-MS/MS method development and peak assignment. The positive ionization mode provided signal intensity values generally more than ten times greater than the negative mode, and the molecular ion of 2H5-Z was observed at m/z 225 with a fragment ion at m/z 137/136, establishing a clear mass spectrometric signature distinct from unlabeled zeatin (m/z 220 with fragment ion 136) [1]. In contrast, structurally distinct non-isotopic internal standards would exhibit unrelated retention behavior and would not co-elute with the analyte, failing to correct for matrix-dependent ionization suppression or enhancement.

HPLC retention characteristics isotope effect method development

Biological Activity of the Parent Compound: trans-Zeatin Exhibits >50-Fold Higher Cytokinin Activity Than cis-Zeatin in Tobacco Bioassay

In the tobacco (Nicotiana tabacum var. Wisconsin No. 38) callus bioassay, the geometric isomers of zeatin exhibit profoundly different cytokinin activities. There was a much greater difference in activity (>50-fold) between trans-zeatin and cis-zeatin [1]. None of the tested geometric or position isomers demonstrated higher activity than trans-zeatin itself. The 9-ribosyl derivatives followed an order of decreasing activity: ribosyl-trans-zeatin > ribosyl-cis-zeatin > ribosyl-trans-isozeatin > ribosyl-cis-isozeatin [1]. In a separate in vitro protein kinase assay using barley leaf chromatin, only trans-zeatin activated the chromatin-associated protein kinase, with maximum activation detected at a concentration of 10^-9 M (1 nM), whereas cis-zeatin exhibited no detectable activity across a concentration range of 10^-10 to 10^-5 M [2].

cytokinin structure-activity relationship plant growth regulation isomer selectivity

Receptor Binding Affinity: trans-Zeatin Binds Arabidopsis AHK3 with KD of 1-2 nM; cis-Zeatin Shows Significantly Lower Affinity

Using a live-cell binding assay on transgenic bacteria expressing individual receptor proteins, both the AHK3 and CRE1/AHK4 cytokinin receptors of Arabidopsis thaliana bound trans-zeatin (tZ) with high affinity. Scatchard analysis showed an apparent KD of 1-2 nM for the AHK3 receptor-hormone complex and 1-4 nM (reported elsewhere as 2-4 nM) for the CRE1/AHK4 complex [1]. In competitive binding assays with maize (Zea mays L.) cytokinin receptors, cis-zeatin (cZ) demonstrated significantly lower affinity than trans-zeatin for the ZmHK2 receptor [2]. Additionally, AHK3 exhibited approximately 10-fold lower affinity for isopentenyladenine (iP) and its riboside compared to CRE1/AHK4, demonstrating receptor-specific ligand selectivity that further distinguishes trans-zeatin from other cytokinin species [1].

cytokinin receptor binding AHK3 CRE1/AHK4 ligand affinity

Matrix Effect Compensation: Deuterated trans-Zeatin-d5 Corrects for Ion Suppression and Extraction Losses in Complex Plant Matrices

Stable isotope-labeled internal standards such as trans-Zeatin-d5 provide essential matrix effect compensation in LC-MS/MS analysis of complex biological samples. Deuterated internal standards exhibit nearly identical extraction recovery, ionization response, and matrix effect behavior as their unlabeled target analytes [1]. This co-eluting behavior corrects for ion suppression or enhancement phenomena that would otherwise lead to under- or over-estimated quantification values when using external calibration or non-isotopic internal standards [2]. The use of trans-Zeatin-d5 specifically enables accurate quantification of endogenous trans-zeatin across diverse sample matrices by compensating for both variable recovery during sample preparation and matrix-dependent ionization effects, which is particularly critical given that plant tissue extracts contain numerous interfering compounds including pigments, lipids, and other secondary metabolites.

matrix effect ion suppression stable isotope dilution extraction recovery

Long-Term Storage Stability: trans-Zeatin-d5 Demonstrates ≥4 Years Stability at -20°C Supporting Multi-Year Research Programs

According to vendor technical specifications, trans-Zeatin-d5 as supplied by Cayman Chemical exhibits stability of ≥4 years when stored at -20°C in powder form . Additional vendor specifications indicate powder stability at -20°C for 3 years, with solvent stability (e.g., DMSO or methanol) at -80°C for 6 months and -20°C for 1 month [1]. This long-term stability profile supports bulk procurement strategies for multi-year research programs and method validation studies without concerns about compound degradation affecting internal standard performance. In contrast, unlabeled trans-zeatin reference standards may be subject to different stability constraints due to the absence of the kinetic isotope effect that can confer enhanced chemical stability to deuterated analogs.

compound stability long-term storage reagent procurement

trans-Zeatin-d5 Application Scenarios: Where This Deuterated Internal Standard Is Scientifically Indicated


Absolute Quantification of Endogenous trans-Zeatin in Plant Tissues via LC-MS/MS

trans-Zeatin-d5 is the analytically mandated internal standard for absolute quantification of endogenous trans-zeatin in plant tissue extracts using LC-MS/MS. The method using d5-zeatin as internal standard has been validated for linear quantification across a 100-fold range (10-1000 pg) with a detection limit of 1.1 pg for zeatin and 1.8 pg for zeatin riboside [1]. This application is essential for studies of cytokinin dynamics during plant development, stress responses, and hormone signaling pathway investigations where precise, isomer-specific quantification is required. The deuterated standard corrects for sample-to-sample variability in extraction efficiency and matrix-dependent ionization suppression, enabling inter-sample and inter-experiment comparisons that would be invalid using external calibration alone [2].

Cytokinin Profiling in Crop Science and Agricultural Biotechnology Research

In agricultural biotechnology research, trans-Zeatin-d5 enables accurate quantification of trans-zeatin alongside other cytokinin species (cis-zeatin, dihydrozeatin, isopentenyladenine) in crop plants including rice (Oryza sativa) and tobacco (Nicotiana tabacum). The >50-fold differential biological activity between trans- and cis-zeatin in tobacco bioassays [3] and the receptor-specific binding affinities (trans-zeatin KD = 1-2 nM at AHK3 vs ~10-fold lower iP affinity) [4] underscore the biological necessity of isomer-resolved quantification. Accurate measurement of trans-zeatin levels is critical for understanding root-to-shoot signaling, nutrient mobilization, senescence regulation, and yield-related traits in both model and crop plant systems.

Stable Isotope Dilution Method Development and Multi-Laboratory Method Harmonization

trans-Zeatin-d5 serves as the reference internal standard for developing, validating, and harmonizing stable isotope dilution LC-MS/MS methods across research laboratories. The consistent chromatographic behavior of deuterated zeatin (eluting earlier than unlabeled zeatin on both ODS and phenyl-type columns) [5] must be established during method development to ensure proper peak assignment and integration. The long-term stability of ≥4 years at -20°C supports its use as a reference standard in multi-year method validation studies and enables consistent performance across extended collaborative research programs where method harmonization is required.

Plant Hormone Metabolomics and Systems Biology Studies

In plant metabolomics and systems biology investigations, trans-Zeatin-d5 enables the accurate quantification of trans-zeatin as part of comprehensive cytokinin profiling panels. The stable isotope dilution approach using trans-Zeatin-d5 corrects for matrix effects inherent to complex plant extracts [2], ensuring that observed changes in trans-zeatin abundance reflect genuine biological variation rather than analytical artifact. This is particularly important in studies examining cytokinin dynamics in response to environmental stimuli, pathogen infection, or genetic perturbation, where the biologically active trans-isomer (>50-fold more active than cis-zeatin) [3] must be distinguished from its less active geometric isomer to correctly interpret functional consequences of altered hormone homeostasis.

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